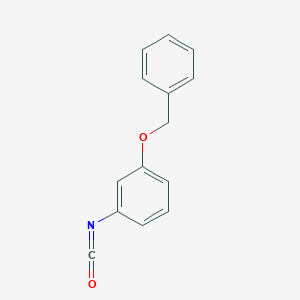

1-(Benzyloxy)-3-isocyanatobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1-isocyanato-3-phenylmethoxybenzene |

InChI |

InChI=1S/C14H11NO2/c16-11-15-13-7-4-8-14(9-13)17-10-12-5-2-1-3-6-12/h1-9H,10H2 |

InChI Key |

OWNBPHMYOZMTLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)N=C=O |

Origin of Product |

United States |

Foundational & Exploratory

1-(Benzyloxy)-3-isocyanatobenzene synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Benzyloxy)-3-isocyanatobenzene

Executive Summary & Strategic Context

1-(Benzyloxy)-3-isocyanatobenzene (also known as 3-benzyloxyphenyl isocyanate) is a highly versatile electrophilic building block widely utilized in medicinal chemistry and materials science. As a direct precursor to unsymmetrical diarylureas, carbamates, and various heterocyclic scaffolds, its structural integrity is paramount for downstream drug development workflows[1][2].

Historically, the synthesis of aryl isocyanates relied heavily on phosgene gas—a highly toxic and operationally hazardous reagent. Modern process chemistry has shifted toward triphosgene (bis(trichloromethyl) carbonate) , a crystalline solid that acts as a safe, stoichiometric phosgene surrogate[3][4]. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps; it establishes a self-validating synthetic system . Here, we will dissect the causality behind reagent addition orders, thermal controls, and the analytical logic required to isolate and characterize this moisture-sensitive intermediate successfully.

Mechanistic Pathway & Synthetic Logic

The conversion of 3-benzyloxyaniline to 1-(Benzyloxy)-3-isocyanatobenzene via triphosgene proceeds through a distinct mechanistic cascade[4]. Triphosgene (

The Causality of Reagent Stoichiometry and Addition Order

A critical failure point in isocyanate synthesis is the formation of the symmetric urea byproduct (1,3-bis(3-benzyloxyphenyl)urea). This occurs if the unreacted 3-benzyloxyaniline attacks the newly formed isocyanate instead of the phosgene equivalent.

-

Preventative Strategy: We utilize an "inverse addition" or maintain a constant excess of the electrophile. By adding the aniline dropwise to a chilled solution of triphosgene, the local concentration of phosgene always exceeds the aniline, kinetically favoring the formation of the carbamoyl chloride intermediate over urea formation[5].

-

Base Selection: An organic base, such as

-Diisopropylethylamine (DIPEA), is introduced to scavenge the

Caption: Mechanistic logic for the synthesis of 1-(Benzyloxy)-3-isocyanatobenzene via triphosgene.

Step-by-Step Experimental Protocol

This protocol is optimized for a 10 mmol scale, balancing yield with safety. Safety Warning: Although triphosgene is a solid, it generates phosgene gas in situ. All operations must be conducted in a high-performance fume hood with proper personal protective equipment (PPE) and a dedicated base scrubber (e.g., 10% NaOH solution) for the exhaust[6].

Materials Required

-

3-Benzyloxyaniline: 1.99 g (10.0 mmol, 1.0 eq)

-

Triphosgene: 1.18 g (4.0 mmol, 0.4 eq - Note: 1 mole of triphosgene yields 3 moles of phosgene, hence 0.4 eq provides a 20% stoichiometric excess)[7][8]

-

DIPEA (Anhydrous): 2.58 g (20.0 mmol, 2.0 eq)

-

Dichloromethane (DCM, Anhydrous): 50 mL

Synthesis Workflow

-

Electrophile Preparation: Dissolve 1.18 g of triphosgene in 30 mL of anhydrous DCM in a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet. Cool the solution to 0 °C using an ice-water bath.

-

Nucleophile Addition: Dissolve 1.99 g of 3-benzyloxyaniline in 10 mL of anhydrous DCM. Add this solution dropwise to the triphosgene solution over 30 minutes using a syringe pump. Causality: Slow addition prevents thermal spikes and suppresses symmetric urea formation.

-

Base-Promoted Elimination: After 30 minutes of stirring at 0 °C, add anhydrous DIPEA (2.58 g) dropwise over 15 minutes. The reaction mixture may transition from clear to slightly cloudy as DIPEA-HCl salts begin to form.

-

Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for an additional 2 hours. Monitor the consumption of the starting material via TLC (Hexane/EtOAc 4:1), staining with ninhydrin (the primary amine will show a distinct spot, while the isocyanate will not).

-

Anhydrous Workup (Critical Step): Aqueous workups hydrolyze isocyanates back to anilines. Instead, concentrate the reaction mixture under reduced pressure (using a rotary evaporator vented to a scrubber). Suspend the resulting crude residue in 50 mL of anhydrous hexane/toluene (1:1 v/v). The DIPEA-HCl salt will precipitate entirely.

-

Isolation: Filter the suspension rapidly through a pad of oven-dried Celite under an argon blanket. Concentrate the filtrate in vacuo to yield 1-(Benzyloxy)-3-isocyanatobenzene as a colorless to pale-yellow oil. Store immediately under argon at -20 °C.

Analytical Characterization & Validation

To ensure trustworthiness in your synthetic pipeline, the isolated isocyanate must be rigorously characterized. Because isocyanates are incompatible with standard Electrospray Ionization (ESI) mass spectrometry (they react with protic MS solvents like water or methanol), a derivatization strategy is required for mass confirmation.

Caption: Self-validating analytical workflow for isocyanate characterization.

Quantitative Data Summary

The following table summarizes the expected analytical signatures for highly pure 1-(Benzyloxy)-3-isocyanatobenzene.

| Analytical Method | Key Spectral Signatures | Diagnostic Causality |

| FT-IR (ATR) | ~2260 cm⁻¹ (Strong, sharp) | The asymmetric stretching of the |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.05 (s, 2H), 6.65–6.85 (m, 3H), 7.15–7.45 (m, 6H) | The singlet at 5.05 ppm confirms the intact benzyl ether. The shift in the aromatic protons relative to the starting aniline confirms the conversion of the electron-donating |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~125.0 (-N=C=O) , 70.2 (-CH₂-), 108.5, 112.0, 116.8, 130.1, 134.5, 136.2, 159.5 | The diagnostic carbon peak at ~125 ppm is highly specific to the sp-hybridized carbon of the isocyanate group. |

| MS (ESI+) via Derivatization | m/z 258.1 [M+H]⁺ | Reacting a 5 mg aliquot with 1 mL of anhydrous methanol yields the methyl carbamate ( |

Conclusion

The synthesis of 1-(Benzyloxy)-3-isocyanatobenzene using triphosgene represents a highly efficient, scalable, and safe methodology when executed with strict adherence to stoichiometric ratios and anhydrous conditions. By understanding the mechanistic causality—specifically the prevention of symmetric urea formation through controlled addition and the necessity of non-aqueous workups—researchers can reliably generate this intermediate in high purity for advanced drug discovery applications.

References

-

Triphosgene - Wikipedia. Wikipedia. Available at:[Link]

-

Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Royal Society of Chemistry. Available at:[Link]

-

Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. ResearchGate. Available at:[Link]

-

A decade review of triphosgene and its applications in organic reactions. PubMed Central (PMC). Available at:[Link]

-

Process Optimization of Sotorasib's Key Intermediate rac-4. MolScanner. Available at:[Link]

- US8841330B2 - Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors. Google Patents.

-

Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US8841330B2 - Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors - Google Patents [patents.google.com]

- 3. Triphosgene - Wikipedia [en.wikipedia.org]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molscanner.com [molscanner.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Application of Triphosgene in Organic Synthesis [en.highfine.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Benzyloxy)-3-isocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-(Benzyloxy)-3-isocyanatobenzene in Medicinal Chemistry

1-(Benzyloxy)-3-isocyanatobenzene is a bifunctional organic molecule of significant interest in the field of drug discovery and development. It incorporates two key chemical motifs: a highly reactive isocyanate group (-N=C=O) and a benzyloxy pharmacophore. The isocyanate group serves as a versatile handle for covalently modifying a wide range of nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages, respectively. This reactivity is instrumental in the synthesis of complex molecules and for conjugating small molecules to larger entities like proteins or polymers.[1]

The benzyloxy moiety is a well-established pharmacophore in medicinal chemistry, known to influence a compound's pharmacokinetic and pharmacodynamic properties. Its presence can enhance binding to biological targets, improve metabolic stability, and modulate solubility.[2] The strategic placement of the benzyloxy group at the meta-position of the phenyl isocyanate ring offers a unique structural scaffold for the design of novel therapeutic agents. Aromatic compounds are foundational in the pharmaceutical industry, forming the basis of numerous drugs across various therapeutic areas.[3]

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(Benzyloxy)-3-isocyanatobenzene, its synthesis and characterization, and its potential applications in drug development. Due to the limited availability of experimental data for this specific compound, this guide consolidates available information on its precursor, closely related analogs, and general principles of isocyanate chemistry to provide a robust resource for researchers.

Chemical Identity and Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-(Benzyloxy)-3-isocyanatobenzene is presented below. It is important to note that experimental data for this specific molecule is scarce, and therefore some values are based on computational predictions and data from analogous compounds.

| Property | Value | Source/Notes |

| IUPAC Name | 1-(Benzyloxy)-3-isocyanatobenzene | --- |

| Synonyms | 3-Benzyloxyphenyl isocyanate | --- |

| CAS Number | Not assigned | A related compound, 1-(Benzyloxy)-3-isothiocyanatobenzene, has the CAS number 206559-36-6.[4] |

| Molecular Formula | C₁₄H₁₁NO₂ | Calculated |

| Molecular Weight | 225.25 g/mol | Calculated |

| Physical State | Predicted to be a solid at room temperature. | Based on the melting point of the precursor, 3-benzyloxyaniline.[5] |

| Melting Point | Data not available. | The precursor, 3-benzyloxyaniline, has a melting point of 63-67 °C.[5] |

| Boiling Point | Data not available. | High boiling point expected due to molecular weight and polarity. |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Expected to be insoluble in water and reactive with protic solvents. | General solubility of isocyanates.[1] |

Synthesis and Characterization

The most common and practical laboratory-scale synthesis of 1-(Benzyloxy)-3-isocyanatobenzene involves the conversion of its corresponding aniline precursor, 3-benzyloxyaniline.

Synthesis of the Precursor: 3-Benzyloxyaniline

3-Benzyloxyaniline can be synthesized from 3-aminophenol and benzyl chloride via a Williamson ether synthesis.

Reaction Scheme:

Caption: Synthesis of 3-Benzyloxyaniline.

Experimental Protocol: Synthesis of 3-Benzyloxyaniline [6]

-

Reaction Setup: To a round-bottom flask, add 3-aminophenol (1.0 equivalent), a suitable base such as potassium carbonate (1.5 equivalents), and a polar aprotic solvent like dimethylformamide (DMF).

-

Addition of Benzylating Agent: Stir the mixture and add benzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-95 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture, pour it into water, and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-benzyloxyaniline.[6]

Conversion of 3-Benzyloxyaniline to 1-(Benzyloxy)-3-isocyanatobenzene

The conversion of anilines to isocyanates is typically achieved using phosgene or a safer phosgene equivalent like triphosgene.[7]

Reaction Scheme:

Caption: Synthesis of the target compound.

Experimental Protocol: Synthesis of 1-(Benzyloxy)-3-isocyanatobenzene [7]

-

Reaction Setup: In a fume hood, dissolve triphosgene (0.35-0.40 equivalents) in a dry, inert solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen).

-

Addition of Aniline: To this solution, add a solution of 3-benzyloxyaniline (1.0 equivalent) in DCM dropwise at 0 °C with stirring.

-

Addition of Base: Following the aniline addition, add a non-nucleophilic base like triethylamine (2.2 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by infrared (IR) spectroscopy, looking for the appearance of the strong isocyanate peak around 2270 cm⁻¹.

-

Workup and Purification: Upon completion, the reaction mixture can be filtered to remove any salts, and the solvent is removed under reduced pressure. The crude 1-(Benzyloxy)-3-isocyanatobenzene can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of 1-(Benzyloxy)-3-isocyanatobenzene will be a strong, sharp absorption band in the region of 2250-2275 cm⁻¹, corresponding to the asymmetric stretching vibration of the -N=C=O group.[8] Other expected signals include aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and C-O stretching bands for the ether linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet region between approximately 6.7 and 7.5 ppm corresponding to the aromatic protons of both the phenyl and benzyl groups. A characteristic singlet for the benzylic methylene protons (-CH₂-) would be expected around 5.1 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the isocyanate carbon in the range of 120-130 ppm. Aromatic carbons will appear in the downfield region, and the benzylic carbon will be observed around 70 ppm.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₁NO₂) would be observed.

Chemical Reactivity and Applications in Drug Development

The isocyanate group is a powerful electrophile that readily reacts with a variety of nucleophiles. This reactivity is the cornerstone of its utility in the synthesis of diverse molecular architectures for drug discovery.

Reaction Scheme with Nucleophiles:

Caption: Key reactions of the isocyanate group.

Applications in Medicinal Chemistry

-

Scaffold for Bioactive Molecules: The 1-(benzyloxy)-3-isocyanatobenzene scaffold can be elaborated by reaction with various amines and alcohols to generate libraries of urea and carbamate derivatives. These classes of compounds are prevalent in a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.[9]

-

Linker for Prodrugs and Bioconjugates: The isocyanate functionality can be used to attach a drug molecule to a carrier or a targeting moiety, creating a prodrug with improved pharmacokinetic properties or a bioconjugate for targeted delivery.[1]

-

Synthesis of Kinase Inhibitors: Many small molecule kinase inhibitors feature a urea or amide linkage. The reactivity of 1-(benzyloxy)-3-isocyanatobenzene makes it an attractive building block for the synthesis of novel kinase inhibitors, leveraging the established importance of the benzyloxy group in this area.[2]

Safety and Handling

Isocyanates are reactive and potentially hazardous chemicals that require careful handling in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Isocyanates are moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[1]

Conclusion

1-(Benzyloxy)-3-isocyanatobenzene is a valuable and versatile building block for medicinal chemistry and drug discovery. Its dual functionality, combining the reactive isocyanate group with the biologically relevant benzyloxy pharmacophore, provides a powerful platform for the synthesis of novel and complex molecules. While experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, synthesis, and potential applications based on established chemical principles and data from closely related compounds. Researchers utilizing this compound should adhere to strict safety protocols due to the reactive nature of the isocyanate group. The strategic use of 1-(Benzyloxy)-3-isocyanatobenzene holds promise for the development of new therapeutic agents.

References

-

PubChem. 1,3-Bis(isocyanatomethyl)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Benzyloxyaniline. National Center for Biotechnology Information. [Link]

-

Patel, R., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22448. [Link]

- Google Patents.

-

PubChemLite. 1-(benzyloxy)-3-(isocyanomethyl)benzene. [Link]

-

ACS Publications. Benzenoid Aromatics from Renewable Resources. [Link]

-

Dou, X., et al. (2018). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 61(21), 9526-9543. [Link]

-

Watson International. 1-(Benzyloxy)-3-Isothiocyanatobenzene CAS 206559-36-6. [Link]

-

The Good Scents Company. 1,3-bis-(isocyanatomethyl) benzene. [Link]

-

ResearchGate. 1 H NMR spectra of 3-isopropenyl-a,a 0-dimethylbenzyl isocyanate... [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

- Google Patents. Isocyanate-reactive composition and process for preparing a flexible polyurethane foam.

-

Yildirim, S., & Sarac, S. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology, 14(2), 52-59. [Link]

-

NIST. Benzene, isocyanato-. National Institute of Standards and Technology. [Link]

-

NSF PAR. Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). [Link]

-

The Royal Society of Chemistry. Supporting Information Experimental section and NMR spectra. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

MDPI. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. [Link]

-

Cheméo. Chemical Properties of Benzyl isocyanate (CAS 3173-56-6). [Link]

-

Tri-iso. Solvent-based Blocked Isocyanates. [Link]

-

Beilstein Journals. Supporting Information Experimental section and NMR spectra. [Link]

-

Georg Thieme Verlag. 12 Examples of IR-Spectra. [Link]

-

MilliporeSigma. 1-(Benzyloxy)-3-(bromomethyl)benzene. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jbiochemtech.com [jbiochemtech.com]

- 4. watson-int.com [watson-int.com]

- 5. 3-ベンジルオキシアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. gelest.com [gelest.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. 1,3-Bis(isocyanatomethyl)benzene | C10H8N2O2 | CID 19262 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(Benzyloxy)-3-isocyanatobenzene CAS number and structure

An in-depth technical guide on 1-(Benzyloxy)-3-isocyanatobenzene , designed for researchers and drug development professionals.

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary & Chemical Profile

1-(Benzyloxy)-3-isocyanatobenzene (also known as 3-Benzyloxyphenyl isocyanate ) is a reactive electrophilic intermediate widely employed in the synthesis of urea- and carbamate-based pharmacophores. It serves as a critical "privileged structure" building block, particularly in the development of kinase inhibitors and GPCR ligands where the meta-substitution pattern provides optimal geometric vectoring for hydrogen bonding within active sites.

Unlike its para-isomer, which is frequently encountered as a stable catalog item, the meta-isomer is often generated in situ or freshly isolated due to its high reactivity and sensitivity to moisture.

Chemical Identity

| Property | Data |

| Chemical Name | 1-(Benzyloxy)-3-isocyanatobenzene |

| Synonyms | 3-Benzyloxyphenyl isocyanate; Isocyanic acid 3-(benzyloxy)phenyl ester |

| CAS Number | Not Widely Listed (Often generated in situ from 3-Benzyloxyaniline, CAS: 1484-26-0 ) |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.25 g/mol |

| Physical State | Colorless to pale yellow oil (upon fresh isolation) |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; decomposes in water/alcohols |

| Precursor | 3-Benzyloxyaniline (CAS: 1484-26-0) |

Synthetic Pathways

The synthesis of 1-(Benzyloxy)-3-isocyanatobenzene is most reliably achieved via the phosgenation of 3-benzyloxyaniline. Modern laboratory safety standards favor the use of Triphosgene (bis(trichloromethyl) carbonate) , a crystalline solid that acts as a safe, stoichiometric source of phosgene, over gaseous phosgene.

Pathway Visualization

Figure 1: Synthetic workflow using the Triphosgene method. The reaction proceeds via a carbamoyl chloride intermediate, which eliminates HCl to form the isocyanate.

Experimental Protocol: Triphosgene Method

Objective: Synthesis of 1-(Benzyloxy)-3-isocyanatobenzene (10 mmol scale). Safety Note: Perform all operations in a well-ventilated fume hood. Triphosgene generates phosgene upon decomposition.

-

Preparation:

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolve Triphosgene (1.0 g, 3.4 mmol, 0.34 eq) in anhydrous Dichloromethane (DCM) (20 mL). Cool the solution to 0°C using an ice bath.

-

-

Addition:

-

Dissolve 3-Benzyloxyaniline (2.0 g, 10 mmol, 1.0 eq) and Triethylamine (2.8 mL, 20 mmol, 2.0 eq) in anhydrous DCM (15 mL).

-

Add the amine/base solution dropwise to the Triphosgene solution over 30 minutes.[1] Note: The slow addition prevents the formation of symmetrical urea byproducts.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (RT) and stir for 30 minutes.

-

Monitor reaction progress via FT-IR . The appearance of a strong, sharp peak at ~2270 cm⁻¹ confirms the formation of the isocyanate group (-NCO).

-

-

Work-up (If isolation is required):

-

Filter the reaction mixture under nitrogen to remove the precipitated triethylamine hydrochloride salts.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) at low temperature (<40°C) to yield the crude isocyanate as an oil.

-

Recommendation: For most applications, use the crude solution directly in the next step (one-pot protocol) to avoid hydrolysis.

-

Reactivity & Applications

The core utility of 1-(Benzyloxy)-3-isocyanatobenzene lies in its ability to react with nucleophiles to form stable linkages. The meta-benzyloxy group serves as a hydrophobic anchor that can later be deprotected (via hydrogenolysis, H₂/Pd-C) to reveal a phenol, enabling further diversification or hydrogen-bond donor interactions.

Mechanism of Urea Formation

The most common application is the reaction with amines to form N,N'-diarylureas , a scaffold found in numerous kinase inhibitors (e.g., Sorafenib derivatives).

Figure 2: Mechanism of urea formation. The amine nucleophile attacks the central carbon of the isocyanate, followed by a rapid proton transfer.

Key Application Areas

-

Kinase Inhibitor Discovery:

-

The urea linker provides a "hinge-binding" motif or an acceptor/donor pair for the DFG-out pocket in kinases.

-

The benzyloxy group occupies the hydrophobic "back pocket" (Selectivity Pocket).

-

-

Combinatorial Library Synthesis:

-

Isocyanates are "scavenger-compatible." Excess isocyanate can be removed using polymer-supported amine scavengers (e.g., Trisamine resin), making purification high-throughput friendly.

-

Handling & Safety (E-E-A-T)

Isocyanates are potent respiratory sensitizers and must be handled with strict adherence to safety protocols.

-

Moisture Sensitivity: Isocyanates react with water to form carbamic acids, which spontaneously decarboxylate to release CO₂ and the original amine. This can pressurize sealed vessels.

-

Protocol: Always store under an inert atmosphere (Argon/Nitrogen).

-

-

Toxicology:

-

Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

References

-

Synthesis of Isocyanates via Triphosgene

- Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.

-

Precursor Data (3-Benzyloxyaniline)

-

Urea Synthesis in Medicinal Chemistry

- Dumas, J. "Protein Kinase Inhibitors: Emerging Pharmacophores.

-

Isocyanate Reactivity & Handling

Sources

- 1. rsc.org [rsc.org]

- 2. Benzenesulfonyl isocyanate - High purity | EN [georganics.sk]

- 3. chemos.de [chemos.de]

- 4. 3-Methoxyphenyl isocyanate | 18908-07-1 [sigmaaldrich.com]

- 5. labware-shop.com [labware-shop.com]

- 6. tebubio.com [tebubio.com]

- 7. thomassci.com [thomassci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Profile & Characterization of 1-(Benzyloxy)-3-isocyanatobenzene

[1]

Part 1: Executive Summary & Chemical Identity[1]

Compound: 1-(Benzyloxy)-3-isocyanatobenzene Synonyms: 3-Benzyloxyphenyl isocyanate; Isocyanic acid 3-(benzyloxy)phenyl ester CAS Registry Number: [Note: Specific CAS for the meta-isomer is often indexed under generic isocyanate categories; chemically distinct from the para-isomer CAS 50528-73-9] Molecular Formula: C₁₄H₁₁NO₂ Molecular Weight: 225.25 g/mol [1]

Core Utility

This compound serves as a high-value electrophilic building block in medicinal chemistry, particularly for the synthesis of urea and carbamate derivatives acting as enzyme inhibitors (e.g., fatty acid amide hydrolase inhibitors) or receptor modulators. Its structural duality—combining a reactive isocyanate warhead with a lipophilic benzyloxy pharmacophore—makes it ideal for fragment-based drug design (FBDD).[1]

Part 2: Spectroscopic Atlas

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the heterocumulene system of the isocyanate and the ether linkage.[1]

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

| Isocyanate (-N=C=O) | 2260 – 2280 | Strong | Asymmetric stretching vibration (Diagnostic Peak).[1] |

| Ether (Ar-O-C) | 1230 – 1250 | Strong | Aryl-alkyl ether asymmetric stretch.[1] |

| Aromatic C=C | 1580 – 1600 | Medium | Ring skeletal vibrations.[1] |

| C-H (Aromatic) | 3030 – 3060 | Weak | C-H stretching.[1] |

| C-H (Aliphatic) | 2850 – 2950 | Weak | Methylene (-CH₂-) stretching of the benzyl group.[1] |

| Monosubstituted Benzene | 690 – 750 | Strong | Out-of-plane deformation (benzyl ring).[1] |

Analyst Note: The absence of broad bands in the 3300–3500 cm⁻¹ region confirms the complete conversion of the precursor amine (-NH₂) to the isocyanate, as isocyanates lack N-H bonds.

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (in methanol/formic acid).

-

Molecular Ion (M⁺): m/z 225 (Detectable, often weak in EI due to fragmentation).

-

Base Peak: m/z 91 (Tropylium ion / Benzyl cation).[1]

Fragmentation Pathway (EI):

-

M⁺ (225): Parent ion.

-

[M – CO]⁺ (197): Loss of carbon monoxide (common in isocyanates).[1]

-

[M – NCO]⁺ (183): Cleavage of the isocyanate group.[1]

-

PhCH₂⁺ (91): Cleavage of the benzyl ether bond (Dominant).[1]

Figure 1: Proposed mass spectrometric fragmentation pathway for 1-(benzyloxy)-3-isocyanatobenzene.[1]

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the distinct benzyloxy methylene singlet and a complex aromatic region due to the 1,3-substitution pattern.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 5.05 | Singlet (s) | 2H | -OCH ₂-Ph | Benzyloxy methylene protons.[1] |

| 6.65 – 6.75 | Multiplet (m) | 1H | Ar-H2 | Proton between OR and NCO (shielded by OR).[1] |

| 6.78 – 6.85 | Doublet of Doublets | 1H | Ar-H4 | Ortho to NCO, Para to OR.[1] |

| 6.90 – 7.00 | Doublet of Doublets | 1H | Ar-H6 | Ortho to OR, Para to NCO.[1] |

| 7.20 – 7.25 | Triplet (t) | 1H | Ar-H5 | Meta to both substituents.[1] |

| 7.30 – 7.45 | Multiplet (m) | 5H | Ph-H | Benzyl aromatic ring protons.[1] |

¹³C NMR (100 MHz, CDCl₃)

-

Isocyanate Carbon (-N=C=O): ~124.5 – 126.0 ppm (Characteristic weak signal, broad due to quadrupolar nitrogen relaxation).

-

Benzylic Carbon (-OCH₂-): ~70.2 ppm.[1]

-

Aromatic Carbons:

Part 3: Experimental Protocols

Synthesis & Isolation Workflow

Reaction Type: Phosgenation of amine (using Triphosgene as a solid substitute).[1] Precursor: 3-Benzyloxyaniline (CAS 1484-26-0).[1]

Step-by-Step Methodology

-

Preparation: In a flame-dried 3-neck round bottom flask under Nitrogen (N₂), dissolve 3-benzyloxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C.[1][3]

-

Reagent Addition: Dissolve Triphosgene (0.35 eq) in DCM and add dropwise to the amine solution over 20 minutes. Caution: Generates Phosgene in situ.[1]

-

Base Addition: Add Triethylamine (2.2 eq) dropwise. A white precipitate (Et₃N·HCl) will form.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by IR (appearance of 2270 cm⁻¹) or TLC (disappearance of polar amine).

-

Workup:

Figure 2: Synthesis workflow for the conversion of 3-benzyloxyaniline to the target isocyanate.

Part 4: Handling & Stability (Safety)[5]

-

Moisture Sensitivity: Isocyanates react rapidly with water to form carbamic acids, which spontaneously decarboxylate to regenerate the amine and release CO₂ (pressure hazard in sealed vessels).

-

Storage: Store at 2–8°C under Argon or Nitrogen atmosphere.

-

Toxicity: Potent sensitizer.[1] Avoid inhalation. Handle only in a fume hood.

References

-

Synthesis of Benzyloxyaniline Precursors: Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives. (2021). NISCAIR. Link

-

Isocyanate Characterization (General): Benzyl isocyanate Properties and Spectra. (2026). ChemicalBook. Link

-

Phosgenation Protocol: A Technical Guide to the Physical Properties of 1-(Benzyloxy)-4-isocyanatobenzene. (2025). BenchChem. Link

-

Spectroscopic Data of Analogs: 1H NMR spectra of 3-isopropenyl-α,α-dimethylbenzyl isocyanate. (2008). ResearchGate. Link

An In-depth Technical Guide to the Solubility and Stability of 1-(Benzyloxy)-3-isocyanatobenzene

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-(benzyloxy)-3-isocyanatobenzene, a versatile bifunctional reagent of significant interest in pharmaceutical and materials science research. The presence of both a reactive isocyanate moiety and a benzyloxy group imparts unique chemical properties that are critical for its application in the synthesis of novel compounds. This document outlines the fundamental principles governing its solubility in various organic solvents and its stability under different environmental conditions. Detailed, field-proven methodologies for the systematic evaluation of these properties are presented, including qualitative and quantitative solubility assessment, and a comprehensive stability testing protocol. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the handling, storage, and application of this compound.

Introduction: The Chemical Landscape of 1-(Benzyloxy)-3-isocyanatobenzene

1-(Benzyloxy)-3-isocyanatobenzene is an aromatic isocyanate that serves as a valuable building block in organic synthesis. The molecule's utility is derived from its two key functional components: the highly electrophilic isocyanate group (-N=C=O) and the benzyloxy substituent. The isocyanate group readily reacts with a wide range of nucleophiles, including alcohols, amines, and water, to form carbamates, ureas, and other derivatives, respectively. This reactivity is the cornerstone of its application in the formation of polyurethane and polyurea linkages in polymer chemistry and for the conjugation of molecules in drug development.[1]

The benzyloxy group, on the other hand, influences the molecule's steric and electronic properties, as well as its solubility and potential biological activity. The presence of this bulky, moderately lipophilic group can modulate the reactivity of the isocyanate and impart favorable physicochemical properties to the resulting derivatives, such as enhanced metabolic stability.[1]

A thorough understanding of the solubility and stability of 1-(benzyloxy)-3-isocyanatobenzene is paramount for its effective use. Inappropriate solvent selection can lead to poor reaction kinetics or precipitation, while inadequate storage and handling can result in degradation, compromising the purity and reactivity of the material. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently work with this important chemical intermediate.

Solubility Profile of 1-(Benzyloxy)-3-isocyanatobenzene

The solubility of 1-(benzyloxy)-3-isocyanatobenzene is dictated by the interplay of the polar isocyanate group and the largely non-polar benzyloxybenzene backbone. Based on the principle of "like dissolves like," the compound is expected to exhibit good solubility in a range of common organic solvents and poor solubility in aqueous media, where it is also highly reactive.

Table 1: Estimated Qualitative Solubility of 1-(Benzyloxy)-3-isocyanatobenzene in Common Laboratory Solvents at Ambient Temperature

| Solvent Class | Specific Solvent | Polarity | Estimated Solubility | Rationale and Remarks |

| Protic Solvents | Water | High | Insoluble (Reacts) | The highly reactive isocyanate group undergoes rapid hydrolysis.[2] |

| Ethanol | High | Soluble (Reacts) | Reacts with the hydroxyl group to form a carbamate. | |

| Methanol | High | Soluble (Reacts) | Reacts with the hydroxyl group to form a carbamate. | |

| Aprotic Polar Solvents | Dichloromethane (DCM) | Medium | Very Soluble | A common solvent for isocyanate reactions. |

| Tetrahydrofuran (THF) | Medium | Very Soluble | Good solvent, but peroxide formation should be monitored. | |

| Ethyl Acetate | Medium | Soluble | A suitable solvent for many applications. | |

| Acetone | Medium | Soluble | Generally a good solvent, but reactivity should be checked. | |

| Acetonitrile (ACN) | High | Soluble | A polar aprotic solvent that should be suitable. | |

| Dimethylformamide (DMF) | High | Very Soluble | A good solvent, but should be anhydrous. | |

| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | A strong solvent, ensure it is anhydrous. | |

| Aprotic Non-Polar Solvents | Toluene | Low | Very Soluble | Excellent solvent for isocyanates. |

| Hexane | Low | Sparingly Soluble | The polarity of the isocyanate group limits solubility. | |

| Diethyl Ether | Low | Soluble | A common solvent for organic compounds.[2] |

Experimental Protocol for Quantitative Solubility Determination

The "shake-flask" method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[4] This protocol is adapted for the quantitative analysis of 1-(benzyloxy)-3-isocyanatobenzene, incorporating a titrimetric method to determine the concentration of the dissolved isocyanate.

2.1.1. Materials and Equipment

-

1-(Benzyloxy)-3-isocyanatobenzene

-

Anhydrous organic solvents (as per Table 1)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker

-

Calibrated pipettes and syringes

-

0.1 M solution of di-n-butylamine in anhydrous toluene

-

0.1 M standardized hydrochloric acid (HCl)

-

Bromophenol blue indicator solution

-

Analytical balance

-

Magnetic stirrer and stir bars

2.1.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount (e.g., 20-30 mg) of 1-(benzyloxy)-3-isocyanatobenzene to a series of glass vials.

-

Accurately dispense a known volume (e.g., 2 mL) of each selected anhydrous solvent into the corresponding vials.

-

Tightly cap the vials to prevent solvent evaporation and moisture ingress.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a calibrated syringe fitted with a PTFE filter to avoid transferring any solid particles.

-

Transfer the aliquot to a clean, dry Erlenmeyer flask.

-

-

Quantification by Titration (adapted from ASTM D2572): [5][6][7][8]

-

To the Erlenmeyer flask containing the sample, add a known excess volume (e.g., 10 mL) of the 0.1 M di-n-butylamine solution.

-

Allow the reaction between the isocyanate and the amine to proceed for 15 minutes with gentle stirring.

-

Add a few drops of bromophenol blue indicator.

-

Titrate the unreacted di-n-butylamine with the standardized 0.1 M HCl solution until the endpoint is reached (a color change from blue to yellow).

-

Perform a blank titration using the same volume of the di-n-butylamine solution without the isocyanate sample.

-

2.1.3. Calculation of Solubility

The concentration of the isocyanate in the saturated solution is calculated using the following formula:

Solubility (mol/L) = [(V_blank - V_sample) * M_HCl] / V_aliquot

Where:

-

V_blank = Volume of HCl used for the blank titration (L)

-

V_sample = Volume of HCl used for the sample titration (L)

-

M_HCl = Molarity of the HCl solution (mol/L)

-

V_aliquot = Volume of the supernatant taken for titration (L)

The solubility can then be converted to mg/mL using the molecular weight of 1-(benzyloxy)-3-isocyanatobenzene.

2.1.4. Experimental Workflow for Solubility Determination

Caption: Workflow for the quantitative determination of solubility.

Stability Profile of 1-(Benzyloxy)-3-isocyanatobenzene

The stability of 1-(benzyloxy)-3-isocyanatobenzene is a critical consideration for its storage, handling, and use in chemical reactions. The primary degradation pathways for aromatic isocyanates include hydrolysis, thermal decomposition, and photodegradation.

-

Hydrolysis: The isocyanate group is highly susceptible to reaction with water. This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form 3-benzyloxyaniline and carbon dioxide gas. The resulting amine is also nucleophilic and can react with another molecule of the isocyanate to form a stable and often insoluble N,N'-bis(3-benzyloxyphenyl)urea.[2] This not only leads to a loss of the desired reagent but can also cause pressure buildup in sealed containers due to the evolution of CO2.

-

Thermal Degradation: At elevated temperatures, aromatic isocyanates can undergo dimerization to form uretdiones or trimerization to form isocyanurates.[2] Further heating can lead to the formation of carbodiimides and other decomposition products.[9][10][11][12][13]

-

Photodegradation: Aromatic isocyanates are known to be sensitive to ultraviolet (UV) radiation. Photodegradation can lead to a variety of products through complex reaction pathways, including photo-Fries rearrangements and oxidation, resulting in discoloration and loss of purity.[14][15][16][17][18]

Recommended Storage and Handling

To ensure the long-term stability of 1-(benzyloxy)-3-isocyanatobenzene, the following storage and handling procedures are recommended:

-

Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[19][20][21][22] For optimal shelf life, refrigeration at 2-8°C is advised.[23] The container should be tightly sealed to prevent moisture ingress. For long-term storage, it is best practice to blanket the container with an inert gas such as nitrogen or argon.[19]

-

Handling: All handling should be performed in a well-ventilated fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Dispense the reagent using dry syringes or cannulas under an inert atmosphere to minimize exposure to moisture and air.

Experimental Protocol for Stability Assessment

A comprehensive stability study for 1-(benzyloxy)-3-isocyanatobenzene should evaluate its stability under conditions of thermal stress, hydrolysis, and photolysis.

3.2.1. Materials and Equipment

-

1-(Benzyloxy)-3-isocyanatobenzene

-

Anhydrous solvent (e.g., toluene or acetonitrile)

-

Deionized water

-

pH buffers (e.g., pH 4, 7, and 9)

-

Temperature-controlled ovens

-

Photostability chamber with a controlled light source (e.g., xenon lamp)

-

HPLC system with UV detector

-

GC-MS system

-

Analytical balance and volumetric glassware

-

Reagents for isocyanate titration (as described in section 2.1.1)

3.2.2. General Procedure

-

Sample Preparation: Prepare stock solutions of 1-(benzyloxy)-3-isocyanatobenzene in a suitable anhydrous solvent (e.g., 1 mg/mL in acetonitrile).

-

Thermal Stability Study:

-

Aliquot the stock solution into several vials.

-

Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, and 80°C).

-

At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove a vial from each temperature and analyze the contents for the remaining concentration of 1-(benzyloxy)-3-isocyanatobenzene and the presence of degradation products.

-

-

Hydrolytic Stability Study:

-

Prepare reaction mixtures by adding a small volume of the stock solution to different aqueous buffer solutions (pH 4, 7, and 9) to achieve a desired starting concentration.

-

Incubate the mixtures at a constant temperature (e.g., 25°C or 37°C).

-

At various time points, quench the reaction (e.g., by dilution with a large volume of acetonitrile) and analyze the samples.

-

-

Photostability Study:

-

Place aliquots of the stock solution in quartz vials.

-

Expose the vials to a controlled light source in a photostability chamber for a defined period.

-

Wrap a set of control vials in aluminum foil to protect them from light and place them in the same chamber.

-

Analyze the exposed and control samples at the end of the exposure period.

-

3.2.3. Analytical Methods for Stability Monitoring

-

Titration: The remaining isocyanate content can be determined by titration with di-n-butylamine as described in section 2.1.4. This is a good method for quantifying the loss of the parent compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to monitor the decrease in the peak area of the parent compound and the appearance of degradation products. A typical method would involve derivatization of the isocyanate with an amine like di-n-butylamine to form a stable urea derivative prior to analysis.[24][25][26][27]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the volatile degradation products, such as 3-benzyloxyaniline, that may form during the stability studies.[28][29][30]

3.2.4. Stability Testing Workflow

Caption: Workflow for the comprehensive stability assessment.

Conclusion

1-(Benzyloxy)-3-isocyanatobenzene is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility and stability characteristics. This technical guide has provided a framework for understanding and evaluating these critical properties. The compound is expected to be soluble in a range of common aprotic organic solvents but is highly reactive towards protic solvents like water and alcohols. Its stability is compromised by moisture, elevated temperatures, and exposure to UV light. By following the detailed experimental protocols outlined in this guide, researchers can quantitatively assess the solubility of 1-(benzyloxy)-3-isocyanatobenzene in solvents relevant to their work and establish its stability profile under various conditions. This knowledge is essential for the successful design and execution of synthetic routes, ensuring the purity and reactivity of this important building block in the development of new pharmaceuticals and materials.

References

-

ResearchGate. (n.d.). The GC-MS analysis of isocyanate diamine-metabolites. Urine samples... Retrieved from [Link]

-

PubChem. (n.d.). Phenyl isocyanate. Retrieved from [Link]

-

Defense Technical Information Center. (1983). The Effect of Flexibility on the Photodegradation of Aromatic Diisocyanate Based Polyurethanes. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Photodegradation of Segmented Polyurethanes Based on Aromatic Diisocyanates. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Photolysis of Aromatic Diisocyanate Based Polyurethanes in Solution. Retrieved from [Link]

-

Hanna Instruments. (n.d.). NCO (Isocyanate) Method via ASTM D2572. Retrieved from [Link]

-

ResearchGate. (2025). Infrared study of the photochemical behaviour of aromatic Poly (ether urethanes). Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared study of the photochemical behaviour of aromatic poly(ether urethanes): Effect of various stabilizers. Retrieved from [Link]

-

Scent.vn. (n.d.). Phenyl isocyanate CAS# 103-71-9: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

-

R Discovery. (2010). ChemInform Abstract: Kinetics of Reactions of para-Substituted Phenyl Isocyanates with Amines and Alcohols. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Retrieved from [Link]

-

Materials Characterization Services. (n.d.). ASTM D2572. Retrieved from [Link]

-

Analyst. (n.d.). Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. Retrieved from [Link]

-

PMC. (2021). Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents. Retrieved from [Link]

-

Semantic Scholar. (2012). Verification of titration methods of isocyanate number determination in wood adhesives. Retrieved from [Link]

-

KEM. (2018). Determination of isocyanate (NCO) content in adhesives. Retrieved from [Link]

-

Analyst. (1998). Determination of complex mixtures of airborne isocyanates and amines Part 5.† Determination of low molecular weight aliphatic. Retrieved from [Link]

-

EPA. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

-

Analytical Methods. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Retrieved from [Link]

-

MDPI. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. Retrieved from [Link]

-

Semantic Scholar. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-D. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Retrieved from [Link]

-

ResearchGate. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. Retrieved from [Link]

-

RecSupply. (n.d.). Reagent Shelf Life Guarantee. Retrieved from [Link]

-

Analyst. (n.d.). Determination of complex mixtures of airborne isocyanates and amines Part 4.† Determination of aliphatic isocyanates as dibut. Retrieved from [Link]

- Google Patents. (n.d.). US5354689A - Method of detecting isocyanates.

-

PubMed. (n.d.). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. Retrieved from [Link]

-

Aquafinity. (n.d.). REAGENT SHELF LIFE. Retrieved from [Link]

-

RSC Publishing. (n.d.). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. Retrieved from [Link]

-

NASA Technical Reports Server. (n.d.). Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl isocyanate. Retrieved from [Link]

-

MDPI. (2024). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Retrieved from [Link]

-

OnePointe Solutions. (2020). Shelf Lives of Common Chemical Reagents. Retrieved from [Link]

-

Pharmaguideline. (2016). Determination of Shelf Life of Solutions in Laboratory. Retrieved from [Link]

-

IntechOpen. (n.d.). Thermal Resistance Properties of Polyurethanes and Its Composites. Retrieved from [Link]

-

ResearchGate. (n.d.). The Thermal Decomposition of Isocyanurates. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(benzyloxy)-3-(isocyanomethyl)benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzyl isocyanate (CAS 3173-56-6). Retrieved from [Link]

-

Georganics. (n.d.). BENZYL ISOCYANATE. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pages.hannainst.com [pages.hannainst.com]

- 6. metrohm.com [metrohm.com]

- 7. ASTM D2572 | Materials Characterization Services [mat-cs.com]

- 8. hiranuma.com [hiranuma.com]

- 9. Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00173C [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics | MDPI [mdpi.com]

- 12. Thermal Resistance Properties of Polyurethanes and Its Composites | IntechOpen [intechopen.com]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 20. Reagent Shelf Life Guarantee [recsupply.com]

- 21. aquafinity.com [aquafinity.com]

- 22. onepointesolutions.com [onepointesolutions.com]

- 23. Phenyl isocyanate CAS#: 103-71-9 [m.chemicalbook.com]

- 24. Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives - Analyst (RSC Publishing) [pubs.rsc.org]

- 25. diva-portal.org [diva-portal.org]

- 26. lib3.dss.go.th [lib3.dss.go.th]

- 27. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

1-(Benzyloxy)-3-isocyanatobenzene derivatives and analogues

An In-depth Technical Guide to 1-(Benzyloxy)-3-isocyanatobenzene Derivatives and Analogues

Abstract

This technical guide provides a comprehensive overview of 1-(benzyloxy)-3-isocyanatobenzene and its derivatives, a class of chemical intermediates with significant potential in medicinal chemistry and materials science. The document elucidates the synthesis of the core scaffold, explores the rich reactivity of the isocyanate functional group, and details the strategic applications of these compounds in the design of novel therapeutics. By integrating the well-established pharmacological relevance of the benzyloxy pharmacophore with the versatile covalent chemistry of isocyanates, this guide serves as a critical resource for researchers, chemists, and professionals in drug development. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to empower innovation in the synthesis of next-generation bioactive molecules.

Introduction: A Scaffold of Dual Functionality

In the landscape of modern drug discovery, the development of versatile molecular scaffolds is paramount. The 1-(benzyloxy)-3-isocyanatobenzene core represents a convergence of two powerful chemical motifs. The isocyanate group (-N=C=O) is a highly reactive electrophile, prized for its ability to form stable covalent bonds with a wide array of nucleophiles, most notably amines and alcohols, to yield urea and carbamate linkages, respectively.[1] This reactivity is a cornerstone of polymer chemistry and has been masterfully adapted in medicinal chemistry for constructing complex molecules and linking molecular fragments.[1]

Concurrently, the benzyloxybenzene moiety is recognized as a "privileged pharmacophore," a structural framework that is recurrent in a multitude of biologically active compounds.[2] Its presence can enhance metabolic stability, modulate receptor binding affinity, and improve pharmacokinetic properties.[1][2] Compounds incorporating this group have shown promise as enzyme inhibitors, neuroprotective agents, and other therapeutics.[2][3]

This guide focuses on the meta-substituted isomer, 1-(benzyloxy)-3-isocyanatobenzene, a building block that positions the reactive isocyanate group and the benzyloxy pharmacophore in a specific spatial arrangement, offering unique vectors for molecular exploration. We will dissect its synthesis from accessible starting materials, detail its key chemical transformations, and discuss its application as a strategic tool for developing novel enzyme inhibitors and other functional molecules.

Synthesis of the Core Isocyanate Scaffold

The efficient construction of the 1-(benzyloxy)-3-isocyanatobenzene core is critical for its utilization. The most direct and industrially scalable pathway proceeds from 3-aminophenol, as outlined below.

Figure 1: General synthetic workflow for 1-(benzyloxy)-3-isocyanatobenzene.

Step 1: Synthesis of 3-(Benzyloxy)aniline

The precursor amine is readily prepared via a standard Williamson ether synthesis.

-

Rationale: This reaction involves the nucleophilic attack of the phenoxide ion of 3-aminophenol on an electrophilic benzyl halide. 3-Aminophenol is chosen as the starting material due to the higher nucleophilicity of the hydroxyl group compared to the aniline nitrogen under basic conditions, allowing for selective O-alkylation. A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without promoting significant N-alkylation or side reactions. Acetone is a common solvent choice due to its polarity and appropriate boiling point for reflux.

Step 2: Conversion of 3-(Benzyloxy)aniline to the Isocyanate

The transformation of the aniline to the isocyanate is the key step, which requires careful handling of reagents.

-

Rationale for Reagent Choice: Phosgene (COCl₂) gas is the historical reagent for this conversion but is extremely toxic. In modern laboratory and process chemistry, safer, solid phosgene equivalents are strongly preferred.[1][4] Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that is easier and safer to handle, and it decomposes in situ to generate the required phosgene.[4] The reaction requires a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N), to act as an acid scavenger, neutralizing the two equivalents of HCl gas produced during the reaction and driving it to completion.

Experimental Protocol: Synthesis of 1-(Benzyloxy)-3-isocyanatobenzene

WARNING: This procedure involves highly reactive and toxic chemicals. It must be performed in a certified, high-flow chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Isocyanates are potent respiratory sensitizers and lachrymators.[5]

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a gas outlet bubbler (vented to a bleach or NaOH solution to quench any excess phosgene). The entire apparatus is flame-dried or oven-dried and assembled hot under a positive pressure of dry nitrogen.

-

Reagent Preparation: 3-(Benzyloxy)aniline (1.0 eq) is dissolved in anhydrous toluene and charged into the flask. A solution of triphosgene (0.35 eq) in anhydrous toluene is prepared and charged into the dropping funnel.

-

Reaction Execution: The aniline solution is cooled to 0 °C in an ice bath. The triphosgene solution is added dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C. A solution of triethylamine (2.2 eq) in anhydrous toluene is then added dropwise.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm slowly to room temperature. It is then heated to a gentle reflux (approx. 110 °C) and stirred for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC) for the consumption of the starting amine or by FT-IR for the appearance of the characteristic isocyanate peak.

-

Workup and Purification: The mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration under an inert atmosphere. The solvent is carefully removed from the filtrate under reduced pressure. The crude product, a dark oil or solid, is then purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(benzyloxy)-3-isocyanatobenzene.

Chemical Reactivity and Derivative Synthesis

The synthetic utility of 1-(benzyloxy)-3-isocyanatobenzene stems from the high electrophilicity of the central carbon atom in the isocyanate group. This allows for facile reaction with a broad range of nucleophiles to generate a diverse library of derivatives.

Figure 2: Key reactions of the isocyanate functional group.

Synthesis of Urea Derivatives

The reaction with primary or secondary amines is the most prominent application, yielding highly stable N,N'-disubstituted or trisubstituted ureas.[6] This reaction is fundamental to the synthesis of many kinase inhibitors.[6]

-

Mechanism & Rationale: The reaction proceeds via the nucleophilic attack of the amine nitrogen onto the electrophilic isocyanate carbon. It is typically fast, exothermic, and proceeds without a catalyst in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). The choice of solvent depends on the solubility of the amine starting material. The resulting urea linkage is metabolically robust and possesses ideal hydrogen bonding characteristics (two donors and one acceptor) for protein-ligand interactions.

Experimental Protocol: General Procedure for Urea Synthesis

-

Setup: To a stirred solution of the desired amine (1.0 eq) in anhydrous DCM or THF at room temperature, add a solution of 1-(benzyloxy)-3-isocyanatobenzene (1.05 eq) in the same solvent dropwise.

-

Reaction: The reaction is typically complete within 1-2 hours. Monitor by TLC until the starting materials are consumed.

-

Purification: If the product precipitates, it can be collected by filtration and washed with cold solvent. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

| Amine Nucleophile | Resulting Urea Derivative Structure | Potential Application Area |

| 4-Chloro-3-(trifluoromethyl)aniline | N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(3-(benzyloxy)phenyl)urea | Kinase Inhibitor Analogue[6] |

| Piperidine | 1-(3-(benzyloxy)phenyl)-3-(piperidin-1-yl)urea | CNS-active Scaffold |

| Glycine methyl ester | Methyl 2-(3-(3-(benzyloxy)phenyl)ureido)acetate | Peptidomimetic Building Block |

Table 1: Examples of Urea Derivatives Synthesized from 1-(Benzyloxy)-3-isocyanatobenzene.

Synthesis of Carbamate Derivatives

Reaction with alcohols or phenols yields carbamates. This reaction is generally slower than urea formation and often requires catalysis or heat.

-

Mechanism & Rationale: The mechanism is analogous to the amine reaction but with a less nucleophilic oxygen atom. Catalysts such as dibutyltin dilaurate (DBTDL) or tertiary amines (e.g., DABCO) are often employed to activate the isocyanate and facilitate the reaction. Carbamates serve as key functional groups in pharmaceuticals and can also act as "masked isocyanates" or protecting groups for amines.[7]

Applications in Drug Discovery

The strategic value of this scaffold lies in its ability to generate derivatives that target key biological systems.

Scaffolds for Enzyme Inhibitors

The diaryl urea motif, readily formed from this isocyanate, is a cornerstone of modern kinase inhibitor design.[6] The two N-H groups of the urea can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring strategy.[6] The 3-(benzyloxy)phenyl portion can then be directed into other pockets to confer potency and selectivity. Furthermore, the benzyloxy group itself is a known pharmacophore in inhibitors of other enzymes, such as monoamine oxidases (MAOs), where it can contribute to favorable hydrophobic interactions within the active site.[2]

Linkers for Prodrugs and Bioconjugation

The high reactivity of the isocyanate group makes it an excellent chemical handle for covalent modification.[1] It can be used to:

-

Create Prodrugs: A drug molecule containing a hydroxyl or amine group can be linked to the 1-(benzyloxy)-3-isocyanatobenzene scaffold. The resulting carbamate or urea bond can be designed to be cleaved in vivo, releasing the active drug.[1]

-

Bioconjugation: The scaffold can be attached to proteins, polymers, or other carriers by reacting the isocyanate with surface-accessible amine groups (e.g., lysine residues), creating functional biomaterials or targeted drug delivery systems.[1]

Analytical Characterization and Safety

Characterization

Standard analytical techniques are used to confirm the identity and purity of the isocyanate and its derivatives.

-

FT-IR Spectroscopy: The isocyanate shows a very strong, sharp absorption band around 2250-2275 cm⁻¹ . This peak's disappearance is a reliable indicator of reaction completion. Ureas show a strong C=O stretch around 1630-1680 cm⁻¹ , while carbamates show a C=O stretch at a higher frequency, around 1690-1740 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will clearly show the characteristic benzylic protons (O-CH₂-Ph) as a singlet around 5.0-5.2 ppm, in addition to the aromatic protons. In urea and carbamate products, the appearance of a broad N-H proton signal is diagnostic.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the final products.

Safety and Handling

-

Toxicity: Isocyanates are toxic, potent respiratory sensitizers, and lachrymators.[5] All manipulations must be conducted in a high-efficiency chemical fume hood. Inhalation and skin contact must be strictly avoided.

-

Reactivity: Isocyanates are highly sensitive to moisture.[1] All reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store 1-(benzyloxy)-3-isocyanatobenzene in a tightly sealed container under a blanket of nitrogen in a cool, dry, and well-ventilated area away from moisture, alcohols, and amines.[1]

Conclusion

1-(benzyloxy)-3-isocyanatobenzene is a high-value, synthetically versatile building block for chemical and pharmaceutical research. Its dual-functionality, combining the privileged benzyloxy pharmacophore with the robust covalent reactivity of the isocyanate group, provides a powerful platform for the rational design of novel enzyme inhibitors, complex molecular probes, and advanced materials. The synthetic protocols and chemical principles outlined in this guide offer a foundational framework for researchers to harness the potential of this scaffold in their drug discovery and development programs.

References

- Title: Benzyl (benzyloxy)

-

Title: 1-(benzyloxy)-3-(isocyanomethyl)benzene Source: PubChemLite URL: [Link]

- Source: Google Patents (WO2009026537A1)

-

Title: N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions Source: PMC (PubMed Central) URL: [Link]

- Source: Google Patents (US4749806A)

-

Title: Benzylbenzene derivatives and methods of use - Patent US-8575321-B2 Source: PubChem - NIH URL: [Link]

-

Title: Derivatives of benzyl benzoate Source: Justia Patents URL: [Link]

-

Title: Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. Source: ResearchGate URL: [Link]

-

Title: Small Molecule Drug: UREA AND CARBAMATE BIOISOSTERE DERIVATIVE 3 Source: Genophore URL: [Link]

-

Title: Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment Source: PMC (PubMed Central) URL: [Link]

- Source: Google Patents (EP2362867A2)

-

Title: Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke Source: PubMed URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. asianpubs.org [asianpubs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Benzyloxy)-3-isocyanatobenzene: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-3-isocyanatobenzene, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development and materials science. This document delves into the compound's synthesis, physicochemical properties, chemical reactivity, and potential applications, grounding the discussion in established chemical principles and field-proven insights.

Introduction and Core Concepts

1-(Benzyloxy)-3-isocyanatobenzene, also known as 3-benzyloxyphenyl isocyanate, is an aromatic organic compound featuring a reactive isocyanate (-N=C=O) group and a benzyloxy substituent on a benzene ring. The strategic placement of these functionalities makes it a versatile building block in the synthesis of a wide array of complex molecules.

The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water to form stable carbamate, urea, and amine linkages, respectively.[1][2] This reactivity is fundamental to its utility in polymerization and bioconjugation. The benzyloxy moiety, on the other hand, is a common pharmacophore in medicinal chemistry, known to influence a molecule's receptor binding affinity and metabolic stability.[1][3] The combination of these two groups in a single molecule offers a powerful tool for the synthesis of novel therapeutic agents and functional materials.

Synthesis and Mechanistic Insights

Synthetic Workflow: From 3-Aminophenol to 1-(Benzyloxy)-3-isocyanatobenzene

The synthesis is typically a two-step process starting from 3-aminophenol.

Caption: Synthetic pathway to 1-(Benzyloxy)-3-isocyanatobenzene.

Step 1: Synthesis of 3-Benzyloxyaniline

The initial step involves the benzylation of 3-aminophenol. This is a standard Williamson ether synthesis where the phenolic hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide (e.g., benzyl chloride or benzyl bromide).

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: 3-Aminophenol is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). A base, typically potassium carbonate or sodium hydride, is added to the solution.

-

Reaction: Benzyl chloride or benzyl bromide is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure 3-benzyloxyaniline.

Step 2: Synthesis of 1-(Benzyloxy)-3-isocyanatobenzene

The conversion of 3-benzyloxyaniline to the corresponding isocyanate is achieved through phosgenation. Due to the high toxicity of phosgene gas, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are often used in a laboratory setting.[6]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler to neutralize the HCl gas byproduct.[1] The system is flushed with an inert gas.

-

Reagents: A solution of 3-benzyloxyaniline in a dry, inert solvent (e.g., toluene or dichloromethane) is charged into the flask. A solution of triphosgene (approximately 0.35-0.40 equivalents relative to the amine) in the same solvent is placed in the dropping funnel.[1]

-

Reaction: The triphosgene solution is added dropwise to the stirred amine solution at 0 °C. After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux.[1] The progress of the reaction is monitored by infrared (IR) spectroscopy, observing the disappearance of the N-H stretching bands of the amine and the appearance of the strong, characteristic isocyanate peak around 2270 cm⁻¹.[1]

-

Workup and Purification: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is carefully removed under reduced pressure. The crude 1-(Benzyloxy)-3-isocyanatobenzene can then be purified by vacuum distillation or column chromatography on silica gel.[1]

Physicochemical and Spectroscopic Data

Due to the limited availability of experimentally determined data for 1-(Benzyloxy)-3-isocyanatobenzene, the following table includes predicted and typical values based on its structure and related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₁NO | Calculated |

| Molecular Weight | 209.24 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or low melting solid | Inferred from similar compounds[4] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., toluene, DCM, THF); reacts with water. | Inferred from general isocyanate properties[4] |

| IR (Infrared) Spectrum | ~2270 cm⁻¹ (strong, sharp -N=C=O stretch) | Typical for isocyanates[1] |

| ¹H NMR Spectrum | Peaks corresponding to aromatic protons of both rings and the methylene protons of the benzyl group. | Predicted |

| ¹³C NMR Spectrum | Resonances for aromatic carbons, the methylene carbon, and the isocyanate carbon (~120-130 ppm). | Predicted |

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 1-(Benzyloxy)-3-isocyanatobenzene stems from the predictable and efficient reactivity of the isocyanate group.

Key Reactions

Caption: Key reactions of 1-(Benzyloxy)-3-isocyanatobenzene.

-

Reaction with Alcohols: Forms stable carbamate linkages, a common functional group in pharmaceuticals.

-

Reaction with Amines: Reacts readily with primary and secondary amines to yield substituted ureas, another important scaffold in drug design.

-